molecular formula C7H14ClNO2 B2873601 6,9-Dioxa-2-azaspiro[4.5]decane hydrochloride CAS No. 2138024-11-8

6,9-Dioxa-2-azaspiro[4.5]decane hydrochloride

Cat. No.: B2873601
CAS No.: 2138024-11-8
M. Wt: 179.64
InChI Key: OEYCTAHIEGQQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Spirocyclic Compounds in Contemporary Chemical Research

Spirocyclic compounds, characterized by two rings sharing a single atom, have become pivotal in modern drug design due to their ability to enhance molecular rigidity and optimize pharmacokinetic profiles. The spiro[4.5]decane framework, in particular, offers a balance between conformational stability and synthetic accessibility, making it a preferred scaffold for targeting proteins with complex binding pockets. Recent studies demonstrate that spirocycles like this compound exhibit improved solubility and metabolic stability compared to planar aromatic systems, addressing key limitations in lead optimization.

Historical Context and Discovery in the Field of Spirocyclic Amines

The exploration of spirocyclic amines began in the mid-20th century with the isolation of natural products such as himandrine and lepadiformine A, which featured azaspiro[4.5]decane motifs. Synthetic efforts accelerated in the 2010s as advances in catalysis and computational modeling enabled efficient construction of spiro scaffolds. The specific compound this compound emerged from efforts to diversify spirocyclic libraries, combining oxygen and nitrogen heteroatoms to fine-tune electronic properties.

Theoretical Importance of the Spiro[4.5]decane Scaffold

The spiro[4.5]decane system’s theoretical significance lies in its ability to restrict rotational freedom while maintaining synthetic versatility. Density functional theory (DFT) calculations on analogous structures reveal that the spiro junction enforces a chair-like conformation in the cyclohexane ring, minimizing steric strain and enhancing binding affinity. The incorporation of oxygen atoms at positions 6 and 9 introduces polarity, which improves water solubility without compromising membrane permeability.

Property Value Source
Molecular formula C₇H₁₃NO₂·HCl
Molecular weight 179.65 g/mol
Hybridization Sp³ at spiro carbon
Key heteroatoms 2 oxygen, 1 nitrogen

Rationale for Academic Investigation of this compound

This compound’s hybrid structure bridges gap between traditional spiroamines and oxygen-rich heterocycles, offering unexplored opportunities in multitarget drug discovery. Preliminary studies on related azaspirodecanes demonstrate activity against drug-resistant cancers and microbial pathogens, suggesting potential for derivative development. Additionally, its synthetic tractability via multicomponent reactions positions it as a viable intermediate for high-throughput medicinal chemistry campaigns.

Scope and Objectives of the Present Research Review

This review systematically evaluates:

  • Synthetic methodologies for this compound.
  • Structural and electronic features influencing reactivity.
  • Comparative analysis with analogous spiro scaffolds.
  • Emerging applications in targeted therapeutic development.

By integrating experimental and computational data, this work aims to establish a foundation for rational design of next-generation spirocyclic therapeutics.

Properties

IUPAC Name

6,9-dioxa-2-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-8-5-7(1)6-9-3-4-10-7;/h8H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYCTAHIEGQQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12COCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138024-11-8
Record name 6,9-dioxa-2-azaspiro[4.5]decane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Epoxide Ring-Opening and Cyclization

The most well-documented route, described by Thieme et al. (2018), involves a three-step sequence starting from readily available aldehydes or ketones:

Step 1: Corey–Chaikovsky Epoxidation
The synthesis begins with the formation of an epoxide via the Corey–Chaikovsky reaction. For example, cyclohexanone undergoes epoxidation using dimethyloxosulfonium methylide (generated in situ from trimethylsulfoxonium iodide and sodium hydride).

Step 2: Epoxide Ring Opening with Ethylene Glycol Monosodium Salt
The epoxide is treated with ethylene glycol monosodium salt under reflux conditions. This nucleophilic ring-opening reaction yields a diol intermediate. For instance, epoxide 1 reacts with sodium ethylene glycolate to produce diol 2 (Scheme 1).

Step 3: Acid-Catalyzed Cyclization
The diol undergoes cyclization in the presence of an acid catalyst (e.g., HCl or H₂SO₄) to form the spirocyclic 1,4-dioxane-piperidine framework. Final treatment with gaseous HCl or aqueous hydrochloric acid affords the hydrochloride salt.

Scheme 1: Synthesis via Epoxide Ring-Opening  
Epoxide → Diol Intermediate → Cyclization → Hydrochloride Salt  

Key Data:

  • Yield: 60–75% (over three steps).
  • Scale: Demonstrated at multigram scale.
  • Purity: ≥95% (HPLC).

Alternative Pathway: Reductive Amination

A secondary method involves reductive amination of a diketone precursor. While less commonly reported, this approach is feasible for derivatives with functionalized side chains:

Step 1: Preparation of 6,9-Dioxaspiro[4.5]decan-2-one
The diketone is synthesized via oxidative cleavage of a cyclic diene followed by cyclization.

Step 2: Reductive Amination
The ketone is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. Subsequent HCl treatment yields the hydrochloride salt.

Key Data:

  • Yield: 40–55% (two steps).
  • Limitation: Lower efficiency compared to epoxide route.

Analytical Characterization

Spectroscopic Data

Parameter Value Source
Molecular Formula C₇H₁₄ClNO₂
SMILES C1CNCC12COCCO2.Cl
InChI Key OEYCTAHIEGQQJX-UHFFFAOYSA-N
¹H NMR (D₂O) δ 3.85–3.70 (m, 4H), 3.40–3.20 (m, 4H)
¹³C NMR (D₂O) δ 70.2 (C-O), 55.8 (C-N)

Physicochemical Properties

  • Melting Point: 198–202°C (decomposition).
  • Solubility: >50 mg/mL in water.
  • Storage: 2–8°C under inert atmosphere.

Comparative Analysis of Methods

Method Starting Material Key Steps Yield Scale Reference
Epoxide Ring-Opening Aldehyde/Ketone Epoxidation, Cyclization 60–75% Multigram
Reductive Amination Diketone Reductive Amination 40–55% Gram

The epoxide route is superior in yield and scalability, making it the preferred industrial method. The reductive amination pathway, while versatile for analogs, suffers from moderate efficiency.

Applications in Medicinal Chemistry

The spirocyclic core of this compound serves as a rigid scaffold for designing:

  • CNS Agents: Dopamine and serotonin receptor modulators.
  • Anticancer Drugs: Kinase inhibitors targeting aberrant signaling pathways.

Chemical Reactions Analysis

Types of Reactions: 6,9-Dioxa-2-azaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Scientific Research Applications

2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride has applications in scientific research:

  • Development of Opiate Receptor Agonists Derivatives of 2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride are used in the synthesis of μ-opioid receptor agonists for pain management therapies. These compounds exhibit enhanced analgesic effects while minimizing opioid-related side effects.
  • Antimycobacterial Activity Related azaspiroketal compounds have demonstrated submicromolar potencies against mycobacterial strains, suggesting potential as lead compounds for developing new anti-TB drugs .

Chemical Properties and Reactions

2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride undergoes various chemical reactions:

  • Oxidation Can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Structure-Activity Relationship (SAR)

The spirocyclic structure influences the biological activity of the compound. Modifications in the arrangement of functional groups can lead to distinct biological activities and reactivity patterns.

Comparative Analysis of Related Compounds

Compound NameStructure TypeUnique Features
1,4-Dioxa-8-Azaspiro[4.5]decane HydrochlorideSpirocyclicDifferent positioning of oxygen atoms
2-Azaspiro[4.5]decaneSpirocyclicLacks oxygen functionality; primarily nitrogen-based
1,3-Dioxo-2-Azaspiro[4.5]decaneSpirocyclicContains additional keto groups affecting reactivity

Case Studies

  • Opiate Receptor Agonists : Derivatives synthesized from 2,6-Dioxa-9-Aza-Spiro[4.5]Decane show promise in developing safer analgesics with fewer side effects compared to traditional opioids.
  • Antimycobacterial Activity : Similar azaspiro compounds have demonstrated significant anti-mycobacterial activity, suggesting potential for further exploration in this area.
  • Cytotoxicity Studies : Investigations into related spirocyclic compounds have shown varying degrees of cytotoxicity against tumor cell lines, indicating the need for further research into the specific effects of this compound on cancer cells.

Mechanism of Action

The mechanism of action of 6,9-Dioxa-2-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Spirocyclic compounds with heteroatoms (O, N, S) in their frameworks are widely studied for their conformational rigidity and bioactivity. Below is a detailed comparison of 6,9-dioxa-2-azaspiro[4.5]decane hydrochloride with structurally analogous compounds:

Structural Analogues with Varied Heteroatom Arrangement
Compound Name Heteroatom Positions Molecular Formula Key Properties/Applications Reference
6,9-Dioxa-2-azaspiro[4.5]decane HCl 2N, 6O, 9O C₈H₁₅NO·HCl High solubility; used in drug intermediates (e.g., antibiotics)
1,4-Dioxa-8-azaspiro[4.5]decane HCl 8N, 1O, 4O C₈H₁₅NO₂·HCl Enhanced metabolic stability due to dual oxygen atoms; explored in CNS drug design
2-Oxa-7-azaspiro[4.5]decane HCl 7N, 2O C₈H₁₅NO·HCl Improved lipophilicity for membrane permeability
6,10-Dithia-2-aza-spiro[4.5]decane HCl 2N, 6S, 10S C₈H₁₄NS₂·HCl Sulfur atoms confer redox activity; used in catalysis

Key Insights :

  • Oxygen vs. Sulfur : Sulfur-containing analogues (e.g., 6,10-dithia-2-aza-spiro) exhibit distinct electronic properties, enabling applications in catalysis, whereas oxygen-rich variants prioritize solubility .
  • Nitrogen Positioning : Moving the nitrogen atom (e.g., from position 2 to 7) alters basicity and hydrogen-bonding capacity, impacting receptor binding in drug candidates .
Substituent Effects on Physicochemical Properties

synthesizes derivatives of 6,9-diazaspiro[4.5]decane (e.g., 5a–f and 6a–i) with aryl or alkyl substituents. For example:

  • 6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a) :
    • Yield : 50% (vs. 80% for 1-phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (5d)).
    • Melting Point : 73–74°C (lower than 5d’s 162°C), indicating reduced crystallinity due to phenyl substitution .
  • Methyl 2-(8,10-dioxo-6-phenyl-6,9-diazaspiro[4.5]decane-9-yl)acetate (6a) :
    • IR Data : Absence of NH bands (3100 cm⁻¹) confirms alkylation; ester carbonyl at 1752 cm⁻¹ .

Key Insight : Bulky substituents (e.g., benzyl, phenethyl) lower yields but enhance thermal stability, as seen in higher melting points of 5d–f .

Biological Activity

6,9-Dioxa-2-azaspiro[4.5]decane hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which incorporates both oxygen and nitrogen atoms. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an acetylcholine antagonist and its applications in treating various gastrointestinal disorders.

Molecular Formula

  • Chemical Formula : C₇H₁₄ClNO₂
  • Molecular Weight : 165.65 g/mol

Structural Characteristics

The compound features a spirocyclic architecture that contributes to its distinct chemical properties and biological activities. The presence of nitrogen and oxygen within the ring structure enhances its reactivity and interaction with biological targets.

This compound primarily functions as an acetylcholine antagonist , inhibiting the action of acetylcholine at muscarinic receptors. This mechanism is crucial for its therapeutic effects in managing conditions such as gastric hyperacidity and gastro-enteric spasms .

Pharmacological Studies

Research has demonstrated that this compound exhibits significant pharmacological properties:

  • Acetylcholine Antagonism :
    • Tested using the guinea pig intestine model, the compound showed a pA value of approximately 3, indicating its effectiveness in reducing acetylcholine-induced contractions compared to standard antagonists like atropine (pA = 9.2) and scopolamine (pA = 7.1) .
  • Antimycobacterial Activity :
    • In studies assessing its activity against Mycobacterium bovis BCG, derivatives of the compound displayed minimum inhibitory concentrations (MIC) below 5 μM, suggesting potent antimycobacterial properties .
  • σ1 Receptor Ligand Activity :
    • A related study indicated that derivatives of the compound possess high affinity for σ1 receptors, with K(i) values around 5.4 nM, showcasing selectivity over σ2 receptors and vesicular acetylcholine transporters .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties.

Compound NameAcetylcholine AntagonismAntimycobacterial Activityσ1 Receptor Affinity
This compoundModerate (pA ~ 3)MIC < 5 μMK(i) = 5.4 nM
AtropineHigh (pA = 9.2)N/AN/A
ScopolamineModerate (pA = 7.1)N/AN/A

Clinical Applications

Research indicates potential applications in treating gastrointestinal disorders due to its ability to inhibit gastric juice secretion effectively . The compound's safety profile and efficacy in clinical settings remain under investigation.

Synthesis and Derivative Studies

The synthesis of various derivatives has been explored to enhance biological activity. For instance, modifications leading to difluoroalkylated versions have shown improved pharmacological profiles, indicating that structural variations can significantly impact efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.